NOTEXIN(NpNs)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

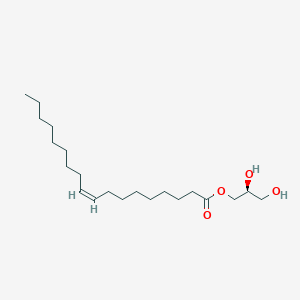

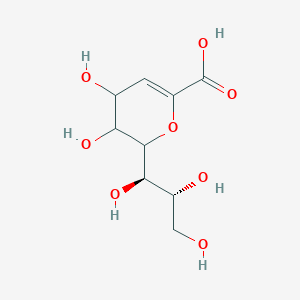

Notexin is a toxin produced by the tiger snake (Notechis scutatus). It is a myotoxic and presynaptic, neurotoxic phospholipase A2 (PLA 2 s). These are enzymes that hydrolyze the bond between a fatty acid tail and glycerol in fatty acids on the 2-position .

Molecular Structure Analysis

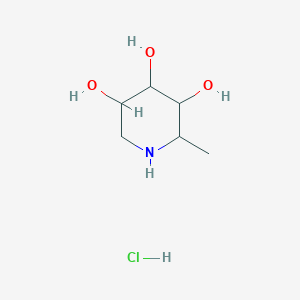

Notexin consists of a single molecule. This molecule is a single-peptide chain of 119 amino acid residues that are cross-linked with 7 disulfide-bridges . The active site of Notexin contains His-48. This residue is in close contact with the carboxylate oxygens of an Asp-99 residue, which is also present in Notexin .Chemical Reactions Analysis

The chemical reactions involving Notexin primarily relate to its function as a phospholipase A2 enzyme. These enzymes hydrolyze the bond between a fatty acid tail and glycerol in fatty acids on the 2-position .Aplicaciones Científicas De Investigación

Myotoxic Activity

Notexin, derived from the Australian tiger snake venom, exhibits significant myotoxic effects. Studies have shown that it binds to the sarcolemma of skeletal muscles, causing hypercontraction and muscle fiber degeneration. This myotoxicity is a result of the toxin's ability to disrupt ion gradients, leading to lesions in the muscle membrane (Dixon & Harris, 1996).Nephrotoxic Properties

Notexin also displays nephrotoxic characteristics. Experiments with mice revealed that it can cause renal tubular and glomerular damage. The severity of renal damage increases proportionally to the dosage of notexin administered (Zimmerman & Yong, 1995).Neurotoxic Impact

The neurotoxic effects of notexin are linked to its phospholipase activity. It interferes with neuromuscular transmission by affecting acetylcholine release at motor nerve terminals. The neurotoxicity is believed to involve the hydrolysis of specific phospholipid structures in nerve terminals (Halpert, Eaker, & Karlsson, 1976).Role in Muscle Regeneration and Damage

Notexin has been used to induce muscle regeneration in research, particularly in studies related to muscular dystrophies. It causes extensive muscle fiber damage, which can be a useful model for understanding muscle regeneration processes (Heslop, Morgan, & Partridge, 2000).Impact on Sarcoplasmic Reticulum

The toxin has been shown to inhibit calcium uptake into the sarcoplasmic reticulum of rabbit skeletal muscle, affecting muscle contraction and relaxation processes. This inhibition is thought to occur through a decrease in conductance for calcium or other ions facilitating calcium transport (Helmke & Howard, 1986).Comparative Myotoxic Studies

Comparative studies of notexin and other myotoxins like bupivacaine have provided insights into their relative efficacy in causing muscle damage and the processes regulating muscle regeneration in different species (Plant, Colarossi, & Lynch, 2006).Immunological Studies

Research on the immunological properties of notexin has contributed to understanding the toxin's structure and function. This includes the generation of neutralizing antibodies and the exploration of its antigenic properties (Mollier, Chwetzoff, Bouet, Harvey, & Ménez, 1989).Membrane-Damaging Effects Independent of Enzymatic Activity

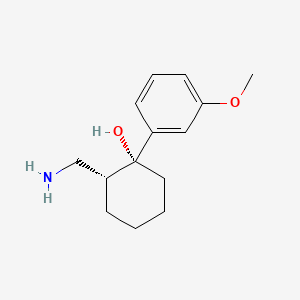

Notexin's interaction with cell membranes, independent of its phospholipase activity, suggests a direct mechanism of membrane damage that contributes to its overall biological effects (Kao, Lin, & Chang, 2007).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of NOTEXIN(NpNs) can be achieved through a series of reaction steps involving the conversion of starting materials into the desired product.", "Starting Materials": ["Np-Br", "Np-NH2", "Np-COOH", "Np-OH", "Ns-Br", "Ns-NH2", "Ns-COOH", "Ns-OH", "EDC", "HOBt", "DIPEA", "DMF", "DMSO", "NaOH", "HCl", "EtOH", "Acetic anhydride", "Acetic acid", "NaHCO3"], "Reaction": ["Step 1: Synthesis of Np-NH2 and Ns-NH2 from Np-Br and Ns-Br respectively using NaOH and NH3.", "Step 2: Synthesis of Np-COOH and Ns-COOH from Np-NH2 and Ns-NH2 using Acetic anhydride and Acetic acid.", "Step 3: Synthesis of Np-OH and Ns-OH from Np-COOH and Ns-COOH using NaOH.", "Step 4: Synthesis of NpNs from Np-OH and Ns-OH using EDC, HOBt and DIPEA in DMF.", "Step 5: Synthesis of NOTEXIN(NpNs) from NpNs using DMSO and HCl."] } | |

Número CAS |

37223-96-4 |

Nombre del producto |

NOTEXIN(NpNs) |

Fórmula molecular |

Notexin, purified according to Karlsson et al. from the venom of snakes collected near Sydney, was shown by HPLC (2, 4) to be composed of several components, which are structurally and functionally very similar:- Notexin Np (~60%) and- Note |

Peso molecular |

13,574 Da |

Pureza |

≥ 93 % (HPLC) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)